![molecular formula C26H29N5O2 B2367136 9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-70-6](/img/structure/B2367136.png)
9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality 9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
The chemical compound , due to its complex structure, is a focus of research for its potential applications in various scientific fields. A study detailed the synthesis and structural analysis of related purinediones, showcasing the versatility and potential for modification of this compound class. The research highlighted the chemical's potential in the development of new pharmacological agents, emphasizing its structural uniqueness and functional adaptability (Ondrej Simo, A. Rybár, J. Alföldi, 1995).
Pharmacological Potential
Further investigations into related compounds have demonstrated significant anti-inflammatory activity. This suggests that derivatives of the mentioned compound may hold therapeutic value in treating conditions associated with chronic inflammation. The pharmacological evaluations indicate a potential pathway for the development of novel anti-inflammatory agents, which could offer alternatives to existing treatments (J. Kaminski, D. Solomon, D. J. Conn, S. Wong, P. Chiu, T. Massa, M. Siegel, A. Watnick, 1989).
Neurological Receptor Interaction
Research into pyrimido- and pyrazinoxanthines, closely related to the compound , has identified their interactions with adenosine receptors. These findings highlight the potential for developing selective receptor antagonists or modulators based on the compound's structure, which could be beneficial in treating neurological disorders. The detailed study on binding affinities and docking experiments provides a foundational understanding for further exploration in this domain (E. Szymańska, A. Drabczyńska, T. Karcz, C. Müller, Meryem Köse, J. Karolak‐Wojciechowska, A. Fruziński, Jakub Schabikowski, Agata Doroz‐Płonka, J. Handzlik, K. Kieć‐Kononowicz, 2016).
Potential in Anticancer Research
A study focusing on the synthesis and evaluation of new purine-diones and pyridopyrimidine-diones, structurally related to the compound of interest, revealed their potential anticancer activity. The targeted design and synthesis approach, coupled with molecular modeling, indicate the compound's framework as a promising candidate for developing novel anticancer drugs. The compounds showed inhibition activity against specific cancer cell lines, suggesting a path for future research into their mechanistic action and therapeutic efficacy (A. Hayallah, 2017).
properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-12-13-21(19(2)17-18)29-15-8-16-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)14-7-11-20-9-5-4-6-10-20/h4-6,9-10,12-13,17H,7-8,11,14-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVVHOVGFLYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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